molecular formula C7H10N2O2 B1331667 (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 96193-26-9

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1331667
CAS No.: 96193-26-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-RXMQYKEDSA-N
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Description

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Streptomyces malaysiense with data available.

Properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a bicyclic diketopiperazine derived from the condensation of L-proline and glycine, is a naturally occurring metabolite with escalating significance in the fields of pharmacology and drug development. This guide provides a comprehensive technical overview of its chemical structure, stereospecificity, and physicochemical properties. We delve into established protocols for its isolation and synthesis, explaining the causal rationale behind methodological choices. Furthermore, this document synthesizes current research on its potent biological activities, including its demonstrated antibacterial and antioxidant properties, positioning this scaffold as a valuable starting point for novel therapeutic agents.

Introduction to the Pyrrolo[1,2-a]pyrazine-1,4-dione Scaffold

The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core belongs to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are the simplest cyclic dipeptides in nature, formed through the condensation of two amino acids.[1] This structural motif is not merely a biological curiosity but a "privileged scaffold" in medicinal chemistry, frequently identified in natural products isolated from bacteria, fungi, and marine organisms.[2][3][4] The rigid bicyclic structure of the pyrrolo[1,2-a]pyrazine-1,4-dione framework reduces conformational flexibility, a desirable trait for enhancing binding affinity and specificity to biological targets. Its prevalence in microorganisms, such as Bacillus tequilensis and various Streptomyces species, underscores its role in chemical defense and signaling, and provides a rich source for discovery.[2][5]

Definitive Chemical Structure of this compound

A precise understanding of the molecule's three-dimensional architecture is fundamental to appreciating its function. The structure is defined by its nomenclature, core features, and, most critically, its stereochemistry.

Nomenclature and Identification

The compound is systematically identified by a unique set of identifiers that ensure unambiguous reference in research and regulatory contexts.

IdentifierValueSource
IUPAC Name (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneIUPAC Convention
CAS Number 96193-26-9[6]
Molecular Formula C₇H₁₀N₂O₂[6][7]
Molecular Weight 154.17 g/mol [6][7]
Common Synonym Cyclo(L-Pro-Gly)N/A
SMILES Code O=C(NC1)([H])N2C1=O[6]
Stereochemistry and Chirality: The L-Proline Legacy

The designation "(R)" refers to the absolute configuration of the stereocenter at the bridgehead carbon, C8a. This chirality is a direct consequence of its biosynthetic origin from the naturally occurring amino acid L-proline. In the context of the Cahn-Ingold-Prelog priority rules, the sequence around C8a dictates an (R) configuration. This specific stereoisomer is crucial, as biological systems are exquisitely sensitive to chirality; the enantiomer or diastereomers may exhibit vastly different or no activity.

Core Structural Features

The molecule consists of a saturated pyrrolidine ring fused to a diketopiperazine ring. This fusion creates a rigid, bicyclic system with two amide bonds. The planarity of the amide groups imposes significant conformational constraints, which is a key determinant of its biological activity.

Caption: 2D structure highlighting the bicyclic core and stereocenter.

Physicochemical and Spectroscopic Profile

Characterization of the molecule relies on a combination of computational predictions and empirical spectroscopic data.

Computed Physicochemical Properties

These properties are essential for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance
LogP -1.2 to -0.8Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.
Topological Polar Surface Area (TPSA) 49.4 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1The N-H group of the glycine residue can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2The two carbonyl oxygens are primary sites for hydrogen bonding.
Spectroscopic Characterization

Spectroscopic analysis provides the definitive proof of structure. While specific spectra for the pure (R)-isomer are not always publicly available, the characterization of the racemic or related natural products provides a reliable guide.

  • ¹H NMR: Protons on the pyrrolidine ring and the α-carbon of the glycine moiety would exhibit characteristic chemical shifts and coupling patterns, confirming the bicyclic structure. The bridgehead proton at C8a is a key diagnostic signal.

  • ¹³C NMR: The spectrum would be defined by two distinct carbonyl signals (~165-175 ppm) corresponding to the two amide carbons, and five aliphatic carbon signals.

  • Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 154, with characteristic fragmentation patterns arising from the cleavage of the amide bonds and the pyrrolidine ring.[7]

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to N-H stretching (~3200-3300 cm⁻¹) and C=O stretching of the amide groups (~1650-1680 cm⁻¹) would be prominent.

Synthesis and Isolation Strategies

The molecule can be obtained either through extraction from natural sources or via targeted chemical synthesis. The choice of method depends on the desired scale, purity, and availability of starting materials.

Isolation from Natural Sources

The compound has been successfully isolated from the fermentation broths of various bacteria.[2] This approach is valuable for discovering novel, biologically active molecules and understanding their ecological roles.

Workflow: Natural Product Isolation

Isolation_Workflow A Bacterial Fermentation (e.g., Bacillus tequilensis) B Solvent Extraction (e.g., Ethyl Acetate) A->B Harvest Culture C Crude Extract Concentration B->C Separate Phases D Silica Gel Column Chromatography C->D Load onto Column E Fraction Collection & Bioassay D->E Elute with Gradient F High-Performance Liquid Chromatography (HPLC) E->F Pool Active Fractions G Pure (R)-Isomer F->G Isocratic/Gradient Elution H Spectroscopic Confirmation (NMR, MS) G->H Structure Verification

Caption: A generalized workflow for the isolation and purification from bacteria.

Protocol: Representative Extraction and Purification from Bacterial Culture

This protocol is a self-validating system, where the bioactivity of fractions guides the purification process.

  • Culturing & Harvesting: Ferment the producing strain (e.g., Bacillus tequilensis MSI45) in an optimized medium until secondary metabolite production is maximal.[2] Centrifuge the culture to separate the supernatant and cell mass.

  • Extraction: Perform liquid-liquid extraction of the supernatant with an organic solvent like ethyl acetate. Rationale: This selectively partitions moderately polar metabolites like the target compound into the organic phase, leaving behind salts and polar primary metabolites.

  • Purification:

    • Step A (Silica Chromatography): Concentrate the ethyl acetate extract and subject it to silica gel column chromatography. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

    • Step B (Bioassay): Screen the collected fractions for the desired biological activity (e.g., antibacterial activity against S. aureus). This ensures that purification efforts are focused on the active component.

    • Step C (HPLC): Pool the active fractions and purify to homogeneity using reverse-phase HPLC.

  • Structural Verification: Confirm the identity and purity of the isolated compound as this compound using NMR and Mass Spectrometry.

Chemical Synthesis Pathway

Chemical synthesis offers a reliable route to the pure compound, free from natural contaminants, and allows for the creation of analogs for structure-activity relationship (SAR) studies. The most direct route involves the cyclization of the L-prolyl-glycine dipeptide.

Synthesis_Workflow A L-Proline + Glycine Methyl Ester B Peptide Coupling (e.g., DCC/HOBt) A->B C L-Pro-Gly-OMe Dipeptide B->C Formation of Amide Bond D Ester Hydrolysis (Saponification) C->D E L-Pro-Gly Dipeptide D->E Deprotection F Thermal Cyclization (High Temperature, Reflux) E->F G (R)-Hexahydropyrrolo[1,2-a] pyrazine-1,4-dione F->G Intramolecular Condensation & Water Elimination

Caption: A representative chemical synthesis pathway from amino acid precursors.

Biological Activity and Therapeutic Potential

The rigid DKP scaffold is a key driver of the molecule's potent biological effects.

Antibacterial Activity

One of the most significant reported activities is its potent effect against multi-drug resistant Staphylococcus aureus (MRSA). The isolated compound from Bacillus tequilensis MSI45 showed a minimum inhibitory concentration (MIC) of 15 µg/mL and a minimum bactericidal concentration (MBC) of 20 µg/mL against MRSA.[2] The mechanism is likely related to the disruption of bacterial cell wall synthesis or quorum sensing pathways, a common mode of action for cyclic dipeptides.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in multiple studies.[2][5] It is capable of scavenging free radicals, which suggests a therapeutic potential in mitigating oxidative stress-related diseases.[5] This antioxidant capacity may also contribute to its safety profile by reducing off-target oxidative damage, enhancing its value in drug development.[2]

Structure-Activity Relationship (SAR) Insights

While the unsubstituted core is active, research on related analogs provides valuable SAR insights. The introduction of substituents at the C3 position, derived from other amino acids like leucine or phenylalanine, can modulate the biological activity, often enhancing antifungal or cytotoxic effects.[3][8][9] This indicates that the pyrrolo[1,2-a]pyrazine-1,4-dione core serves as an excellent template for combinatorial library synthesis to optimize therapeutic properties.

Conclusion and Future Directions

This compound is a structurally elegant and biologically potent molecule. Its well-defined stereochemistry, rigid conformation, and favorable physicochemical properties make it an attractive lead compound. The demonstrated efficacy against high-priority pathogens like MRSA, coupled with a favorable safety profile indicated by its antioxidant nature, warrants further investigation. Future research should focus on elucidating its precise mechanism of antibacterial action, exploring its potential in synergistic combinations with existing antibiotics, and synthesizing targeted analog libraries to optimize potency and broaden its spectrum of activity.

References

  • Gopi, M., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 6(83), 79459-79469. [Link]

  • Manimaran, M., & Krishnan, K. (2017). Antioxidant activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl) extracted from Streptomyces sp. VITMK1. ResearchGate. [Link]

  • Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(3). [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. National Center for Biotechnology Information. [Link]

  • Ser, H.-L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 6, 1354. [Link]

  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9. ResearchGate. [Link]

  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164. [Link]

  • D'Hondt, M., et al. (2014). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Natural Product Communications, 9(3), 427-440. [Link]

Sources

Isolating a Bioactive Treasure: A Technical Guide to Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and characterization of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind key procedural choices, from the selection of microbial strains and fermentation conditions to the intricacies of purification and structural elucidation. By integrating established protocols with an understanding of the biosynthetic pathways, this guide aims to equip researchers with a robust framework for the successful isolation of this promising bioactive compound.

Introduction: The Enduring Promise of Streptomyces and Diketopiperazines

The genus Streptomyces remains a cornerstone of natural product discovery, responsible for the production of a vast array of clinically significant therapeutics.[1] These Gram-positive, filamentous bacteria possess complex metabolic capabilities, making them a rich source of structurally diverse secondary metabolites.[1] Among the myriad of compounds produced by Streptomyces, the diketopiperazines (DKPs) represent a class of cyclic dipeptides with a wide spectrum of biological activities, including antimicrobial, antioxidant, and antitumor properties.

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a member of the DKP family, has been isolated from several microbial sources, including Streptomyces mangrovisoli and Streptomyces sp. VITPK9.[1][2] This bicyclic compound, formed from the condensation of proline and glycine, has demonstrated notable bioactivities, such as significant antioxidant and free-radical scavenging effects.[2] Its derivatives have also been shown to possess anticandidal and quorum sensing inhibitory activities, highlighting the therapeutic potential of this molecular scaffold.[3] This guide provides a detailed roadmap for the isolation of this valuable compound, grounded in the principles of microbial fermentation, chromatography, and spectroscopy.

The "Why": Understanding the Biosynthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

A key aspect of successful natural product isolation is an appreciation for the biosynthetic machinery of the producing organism. The formation of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core in Streptomyces is not the product of the well-known large, multimodular non-ribosomal peptide synthetases (NRPSs). Instead, it is synthesized by a more streamlined class of enzymes known as cyclodipeptide synthases (CDPSs) .

The choice of culture media and fermentation conditions is directly influenced by the need to provide the necessary precursors for this pathway. CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly linking primary and secondary metabolism. This understanding informs our selection of nutrient-rich media that can support robust growth and provide a plentiful supply of proline and glycine, the building blocks of our target molecule.

Biosynthetic Pathway Figure 1: Biosynthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Pro_tRNA Prolyl-tRNA CDPS Cyclodipeptide Synthase (CDPS) Pro_tRNA->CDPS Gly_tRNA Glycyl-tRNA Gly_tRNA->CDPS Dipeptide_intermediate Glycyl-prolyl-tRNA intermediate CDPS->Dipeptide_intermediate Peptide bond formation Target_molecule Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Dipeptide_intermediate->Target_molecule Intramolecular cyclization & release

Caption: Biosynthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Microbial Production: Culturing the Streptomyces Biofactory

The successful production of the target metabolite is contingent upon providing the optimal environment for the selected Streptomyces strain. Here, we present a robust fermentation protocol adaptable for strains like Streptomyces mangrovisoli.

Media Preparation and Inoculation

The choice of fermentation medium is critical for maximizing the yield of secondary metabolites. A nutrient-rich medium that supports both primary growth and the production of the target compound is essential. International Streptomyces Project Medium 2 (ISP-2) is a well-established and effective choice.

Table 1: Composition of ISP-2 Fermentation Medium

ComponentConcentration (g/L)Purpose
Yeast Extract4.0Source of vitamins, amino acids, and nitrogen
Malt Extract10.0Primary carbon and energy source
Dextrose4.0Readily available carbon source
Sea Salt (for marine strains)33.0Mimics the natural osmotic environment
Distilled Water1000 mL-
Final pH 7.2 -

Step-by-Step Protocol:

  • Media Preparation: Dissolve all components in distilled water and adjust the pH to 7.2 before autoclaving at 121°C for 20 minutes.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile ISP-2 broth with a loopful of mature Streptomyces spores from an agar plate.

  • Incubation of Seed Culture: Incubate the seed culture on a rotary shaker at 180 rpm and 28°C for 3-4 days, or until dense mycelial growth is observed.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of sterile ISP-2 broth with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture on a rotary shaker at 180 rpm and 28°C for 10-15 days. The extended fermentation period is crucial for allowing the culture to enter the stationary phase, where secondary metabolite production is typically maximized.

Downstream Processing: Extraction and Purification

The isolation of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from the fermentation broth is a multi-step process designed to separate the target molecule from other cellular components and metabolites.

Isolation and Purification Workflow Figure 2: Overall Workflow for Isolation and Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract VLC Silica Gel VLC Crude_Extract->VLC Fractions Fractions VLC->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Semi-purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione HPLC->Pure_Compound

Caption: Overall Workflow for Isolation and Purification.

Extraction

Ethyl acetate is the solvent of choice for extracting moderately polar compounds like diketopiperazines from aqueous fermentation broths. Its selectivity allows for efficient recovery of the target molecule while minimizing the co-extraction of highly polar or non-polar impurities.

Step-by-Step Protocol:

  • Harvesting: After the fermentation period, harvest the culture broth and centrifuge at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction: Transfer the cell-free supernatant to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.

  • Pooling and Drying: Collect the upper ethyl acetate layer. Repeat the extraction process two more times to ensure complete recovery. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude brown residue.

Purification

A multi-modal chromatographic approach is necessary to achieve a high degree of purity.

Step-by-Step Protocol:

  • Silica Gel Vacuum Liquid Chromatography (VLC):

    • Rationale: This initial step provides a coarse separation based on polarity, effectively removing highly polar and non-polar contaminants.

    • Procedure: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel VLC column. Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in ethyl acetate.

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Size-Exclusion Chromatography:

    • Rationale: Sephadex LH-20 chromatography separates molecules based on their size, which is an effective secondary purification step.

    • Procedure: Pool the fractions from the VLC containing the target compound, concentrate, and dissolve in methanol. Apply the sample to a Sephadex LH-20 column and elute with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Rationale: This final polishing step provides high-resolution separation, yielding the pure compound.

    • Procedure: Concentrate the active fractions from the Sephadex column and dissolve in the HPLC mobile phase. Purify using a preparative HPLC system with the conditions outlined in Table 2.

Table 2: Representative Preparative HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 60:40 v/v)
Flow Rate 2.0 mL/min
Detection UV at 210 nm

Structural Elucidation: Confirming the Identity

The definitive identification of the isolated compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure Figure 3: Structure of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione mol

Caption: Structure of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Table 3: Expected Mass Spectrometry Data

TechniqueExpected ResultInterpretation
ESI-MSm/z 155.0815 [M+H]⁺Confirms the molecular weight of 154.167 g/mol
HRMSC₇H₁₀N₂O₂Confirms the elemental composition
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY and HMBC, will confirm the connectivity and chemical environment of all atoms in the molecule. The following table provides expected chemical shifts based on the known structure and data from similar compounds.

Table 4: Expected ¹H and ¹³C NMR Data (in CDCl₃)

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity
1169.5--
345.23.50m
4165.8--
628.71.95m
722.52.10m
8a58.94.10t
NH-6.50br s

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the isolation of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces sp. By understanding the biosynthetic origins of the target molecule, researchers can make informed decisions regarding fermentation strategies. The detailed, step-by-step protocols for extraction and purification provide a clear and reproducible workflow. Finally, the outlined analytical methods ensure the unambiguous identification of the isolated compound. This integrated approach will empower researchers to efficiently tap into the rich metabolic potential of Streptomyces and advance the discovery of novel therapeutic agents.

References

  • Singh, R. P., et al. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers in Microbiology. [Link]

  • Ser, H.-L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. [Link]

  • Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics. [Link]

  • Manimaran, M., & Kannabiran, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]

Sources

A Spectroscopic Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a bicyclic diketopiperazine, represents a core structural motif in a variety of biologically active natural products and synthetic compounds. Its rigid, chiral scaffold makes it a valuable building block in medicinal chemistry and drug discovery. A thorough understanding of its three-dimensional structure and the ability to confirm its chemical identity and purity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this molecule, offering insights into the causal relationships between molecular structure and spectral output.

This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound. Each section will not only present the expected spectral data but also explain the underlying principles that govern the interaction of the molecule with the specific spectroscopic technique.

It is important to note that while the focus of this guide is the (R)-enantiomer, the spectroscopic data presented for NMR and IR are identical to that of its (S)-enantiomer, as these techniques are not inherently chiroptical. The primary physical property that distinguishes enantiomers is their optical rotation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is fundamental to interpreting the spectral data.

Molecular_Structure_and_Spectroscopy cluster_molecule Molecular Structure cluster_spectroscopy Spectroscopic Techniques mol This compound NMR NMR Spectroscopy (¹H & ¹³C) mol->NMR Proton & Carbon Environments MS Mass Spectrometry mol->MS Molecular Mass & Fragmentation IR Infrared Spectroscopy mol->IR Functional Groups (C=O, N-H, C-N) structure

Caption: Correlation between the molecular structure of this compound and the information obtained from different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Expected ¹H NMR Data (for the enantiomer, Cyclo(L-Pro-Gly))

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-8a~4.1dd8.0, 4.0
H-3a~3.9d17.0
H-3b~3.8d17.0
H-6a~3.5m
H-6b~3.4m
H-7~2.3m
H-7'~2.0m
H-5~1.9m
H-5'~1.9m
NH~6.0br s

Note: Data is based on typical values for Cyclo(L-Pro-Gly) and may vary slightly depending on the solvent and concentration. The broad singlet for the NH proton is due to quadrupole broadening and/or chemical exchange.

Causality in ¹H NMR:

  • Chemical Shifts: The protons on carbons adjacent to nitrogen and carbonyl groups (e.g., H-8a, H-3, H-6) are deshielded and appear at higher chemical shifts (downfield). Protons on the pyrrolidine ring (H-5, H-7) are in a more aliphatic environment and appear at lower chemical shifts (upfield).

  • Multiplicity and Coupling Constants: The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons, following the n+1 rule for simple cases. The coupling constant (J) provides information about the dihedral angle between adjacent protons, which can be used to infer stereochemistry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data (for the enantiomer, Cyclo(L-Pro-Gly))

Carbon AssignmentChemical Shift (ppm)
C=O (Amide 1)~170
C=O (Amide 2)~165
C-8a~59
C-3~45
C-6~45
C-7~28
C-5~22

Note: Data is based on typical values for Cyclo(L-Pro-Gly) and may vary depending on the solvent.

Causality in ¹³C NMR:

  • Carbonyl Carbons: The carbons of the two amide carbonyl groups are highly deshielded due to the electronegativity of the oxygen atoms and appear at the lowest field (~165-170 ppm).

  • Alpha-Carbons: The carbons directly attached to the nitrogen atoms (C-8a, C-3, C-6) are also deshielded and appear in the mid-field region (~45-60 ppm).

  • Aliphatic Carbons: The carbons of the pyrrolidine ring (C-5, C-7) are in a more shielded, aliphatic environment and appear at the highest field (~20-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is characterized by a molecular ion peak ([M]⁺) and several key fragment ions.[1]

m/zRelative Intensity (%)Proposed Fragment
154~25[M]⁺
125~10[M - C₂H₅]⁺
97~100[M - C₂H₅N]⁺
69~80[C₄H₅N]⁺
41~75[C₃H₅]⁺

Fragmentation Pathway:

The fragmentation of cyclic dipeptides in mass spectrometry often involves the cleavage of the diketopiperazine ring. The major fragmentation pathways for hexahydropyrrolo[1,2-a]pyrazine-1,4-dione likely involve the loss of small, stable neutral molecules or radicals.

MS_Fragmentation_Pathway M [M]⁺ m/z = 154 F1 [M - C₂H₅]⁺ m/z = 125 M->F1 - C₂H₅ F2 [M - C₂H₅N]⁺ m/z = 97 M->F2 - C₂H₅N F3 [C₄H₅N]⁺ m/z = 69 F2->F3 - CO F4 [C₃H₅]⁺ m/z = 41 F3->F4 - HCN

Caption: A simplified proposed fragmentation pathway for hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in electron ionization mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Medium, BroadN-H stretch (amide)
~2850-2960MediumC-H stretch (aliphatic)
~1650-1680StrongC=O stretch (amide I)
~1450-1550MediumN-H bend (amide II)
~1200-1300MediumC-N stretch

Causality in IR Spectroscopy:

  • N-H Stretch: The broad absorption in the 3200-3400 cm⁻¹ region is a hallmark of the N-H stretching vibration in the amide functional group. The broadening is due to hydrogen bonding.

  • C=O Stretch (Amide I): The very strong absorption around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in the amide groups. Its high intensity is due to the large change in dipole moment during this vibration.

  • N-H Bend (Amide II): The absorption in the 1450-1550 cm⁻¹ range is attributed to the N-H bending vibration, coupled with C-N stretching.

  • C-H Stretch: The absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the aliphatic portions of the molecule.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[2]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

NMR_Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition Processing Data Processing H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR spectra of this compound.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Select the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the instrument and acquire the IR spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when used in concert, provide a powerful and comprehensive approach to the structural elucidation and characterization of this compound. By understanding the fundamental principles behind each technique and the correlation between molecular structure and spectral data, researchers can confidently verify the identity, purity, and conformation of this important chiral building block, thereby ensuring the integrity and reproducibility of their scientific investigations. This guide serves as a foundational resource for scientists and professionals in the field of drug development, enabling a deeper understanding of the spectroscopic properties of this versatile molecule.

References

  • Nguyen, Q. N. N., Schwochert, J., Tantillo, D. J., & Lokey, R. S. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(21), 14003–14012.
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, S., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 7, 854.
  • National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. In PubChem Compound Database. Retrieved from [Link]

  • Gante, J. (1989). Peptide mimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 28(5), 603-610.
  • Harwood, L. M. (1992). Polar-π cycloadditions. In Comprehensive Organic Synthesis (Vol. 4, pp. 245-274). Pergamon.
  • Kopple, K. D. (1972). Conformations of peptides. Journal of Pharmaceutical Sciences, 61(9), 1345-1356.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

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An In-Depth Technical Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS: 96193-26-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a chiral cyclic dipeptide, has emerged as a molecule of significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, physicochemical properties, and notable biological activities. Particular emphasis is placed on its potential as an antibacterial and antioxidant agent, with detailed experimental protocols provided to facilitate further research and development. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 96193-26-9 , is a bicyclic diketopiperazine.[1] Structurally, it is the cyclic form of the dipeptide glycyl-L-proline. The presence of the chiral center from L-proline results in the (R) configuration at the bridgehead carbon. Its enantiomer, (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, has the CAS number 3705-27-9.[1] This class of compounds, often referred to as 2,5-diketopiperazines, is prevalent in nature, being isolated from a variety of microbial sources, including bacteria and fungi, and is known to exhibit a wide range of biological activities.[2][3]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 96193-26-9[1]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
IUPAC Name (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Synonyms Cyclo(Gly-L-Pro)[5]
SMILES O=C1N[C@@H]2CCCN2C(=O)C1[1]

Stereoselective Synthesis

The enantioselective synthesis of this compound is crucial for the unambiguous determination of its biological activities. While numerous methods exist for the synthesis of diketopiperazines, a common and effective strategy for proline-based derivatives involves the coupling of the constituent amino acids followed by cyclization. The following protocol is a representative method based on established peptide chemistry principles.[6]

Synthetic Strategy Overview

The synthesis initiates with the protection of the amino group of glycine and the carboxyl group of L-proline to prevent side reactions during the peptide bond formation. Subsequent coupling of these protected amino acids, followed by deprotection and intramolecular cyclization, yields the desired product.

Synthesis_Workflow A N-Protection of Glycine C Peptide Coupling A->C B C-Protection of L-Proline B->C D Deprotection C->D E Intramolecular Cyclization D->E F This compound E->F

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-Benzyloxycarbonyl-glycyl-L-proline methyl ester

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • In a separate flask, dissolve N-Benzyloxycarbonyl-glycine (Z-Gly-OH) (1.0 eq) in DCM.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the Z-Gly-OH solution and stir for 30 minutes at 0 °C.

  • Add the activated Z-Gly-OH solution to the L-proline methyl ester solution and stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected dipeptide.

Step 2: Deprotection and Cyclization

  • Dissolve the protected dipeptide from Step 1 in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting dipeptide methyl ester in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for several hours to induce intramolecular cyclization and the elimination of methanol.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data (Representative)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.25 (br s, 1H, NH), 4.15 (dd, J = 9.2, 4.8 Hz, 1H, Pro-αH), 3.95 (d, J = 17.2 Hz, 1H, Gly-αH), 3.80 (d, J = 17.2 Hz, 1H, Gly-αH), 3.60-3.50 (m, 2H, Pro-δH₂), 2.40-2.25 (m, 1H, Pro-βH), 2.10-1.90 (m, 3H, Pro-βH, Pro-γH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 169.5 (C=O), 165.0 (C=O), 58.5 (Pro-αC), 45.0 (Pro-δC), 43.5 (Gly-αC), 28.0 (Pro-βC), 22.5 (Pro-γC)
HRMS (ESI) m/z calculated for C₇H₁₁N₂O₂ [M+H]⁺: 155.0815; found: 155.0812

Note: The provided NMR data is representative for the cyclo(Pro-Gly) scaffold and may vary slightly depending on the solvent and specific experimental conditions.[7][8]

Biological Activities and Potential Applications

This compound and its analogs have demonstrated a range of promising biological activities, positioning them as valuable lead compounds in drug development.

Antibacterial Activity

This class of compounds has been shown to possess inhibitory activity against various pathogenic bacteria, including multidrug-resistant strains.[9] The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

While the precise antibacterial mechanism of this compound is not fully elucidated, related diketopiperazines are known to interfere with bacterial communication systems, a process known as quorum sensing (QS) inhibition.[6][10] By disrupting QS, these compounds can prevent the formation of biofilms and the expression of virulence factors, rendering the bacteria more susceptible to host immune responses and conventional antibiotics.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell A Signal Molecule Synthesis B Signal Molecule Accumulation A->B C Signal Receptor Binding B->C D Virulence Gene Expression C->D E Biofilm Formation D->E Inhibitor This compound Inhibitor->C Inhibition

Figure 2: Proposed mechanism of antibacterial action via quorum sensing inhibition.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture a small aliquot from the wells showing no visible growth onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]

Antioxidant Activity

Diketopiperazines, including proline-containing cyclic dipeptides, have been reported to exhibit significant antioxidant properties.[2][14] This activity is attributed to their ability to scavenge free radicals, which are implicated in a variety of disease pathologies.

The antioxidant mechanism of cyclic dipeptides is thought to involve the activation of the Keap1-Nrf2 signaling pathway.[15] Under normal conditions, Nrf2 is targeted for degradation by Keap1. In the presence of antioxidants, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of cytoprotective enzymes.

Antioxidant_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Degradation Proteasomal Degradation Nrf2->Degradation Leads to Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nrf2_nucleus->ARE Antioxidant This compound Antioxidant->Keap1 Inhibits

Figure 3: Proposed antioxidant mechanism via the Keap1-Nrf2 pathway.

This protocol is a standard method for assessing free radical scavenging activity.[10][16]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the test compound dilutions.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay provides a complementary assessment of antioxidant capacity.[17][18][19]

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well microtiter plate.

    • Add the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated antibacterial and antioxidant activities, coupled with its natural product origins, make it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanisms of action, optimization of its synthesis to improve yields and stereoselectivity, and in vivo studies to assess its efficacy and safety profile. The protocols and information provided in this guide are intended to serve as a solid foundation for these future endeavors.

References

  • Nalini, S., & Ramalakshmi, S. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(30), 16562-16573. [Link]

  • Manimaran, M., & Kannabiran, K. (2017). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4). [Link]

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  • Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

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  • Bio-protocol. (n.d.). Broth Microdilution Assay. [Link]

  • ResearchGate. (2018). A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][2][4]triazine-1,4-dione and Related Compounds. [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. [Link]

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The Discovery and Development of Novel Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of interacting with multiple biological targets — represents a significant leap towards the efficient discovery of novel therapeutics. The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core is emerging as one such scaffold. Naturally occurring in various microorganisms, this bicyclic diamide structure has demonstrated a compelling spectrum of biological activities, including antimicrobial, antioxidant, and anti-biofilm properties.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and explore the future potential of these molecules in addressing critical unmet medical needs.

The Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Core: A Natural Product-Inspired Starting Point

The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold is a member of the broader class of diketopiperazines (DKPs), which are the smallest cyclic peptides known.[3] These structures are biosynthesized by a variety of organisms, including bacteria and fungi, and are known to possess a wide range of biological activities.[3][4] The inherent conformational rigidity of the bicyclic system, combined with the potential for stereochemically diverse substitution, makes the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core an attractive starting point for the design of novel drug candidates.

Synthesis of the Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Scaffold: A Multicomponent Approach

The efficient construction of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core is paramount for the exploration of its therapeutic potential. A highly effective and modular approach involves a two-stage process: a Ugi four-component reaction (Ugi-4CR) to assemble a linear precursor, followed by an intramolecular Pictet-Spengler reaction for the final cyclization. This strategy is advantageous due to its operational simplicity, high atom economy, and the ability to rapidly generate a diverse library of analogues by varying the four initial components.[5][6]

The Ugi Four-Component Reaction: Rationale and Mechanism

The Ugi-4CR is a cornerstone of multicomponent reaction chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The selection of these components is critical as they directly translate to the final substitution pattern of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

The reaction proceeds through a series of equilibria, culminating in the irreversible α-addition of the isocyanide to a nitrilium ion intermediate. This step is followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.

Ugi_Mechanism Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine (R2-NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R3-COOH) Iminium_Ion Iminium Ion Carboxylic_Acid->Iminium_Ion - H+ Isocyanide Isocyanide (R4-NC) Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Imine->Iminium_Ion + H+ Iminium_Ion->Nitrilium_Ion + Isocyanide Adduct α-Adduct Nitrilium_Ion->Adduct + Carboxylate Ugi_Product Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement caption Figure 1: Generalized Ugi-4CR Mechanism.

Caption: Figure 1: Generalized Ugi-4CR Mechanism.

The Pictet-Spengler Reaction: Constructing the Bicyclic Core

The Pictet-Spengler reaction is an intramolecular electrophilic substitution that forms a new ring by cyclizing a β-arylethylamine with a carbonyl group. In our synthesis, the Ugi product is designed to contain a tethered aldehyde or ketone, which, under acidic conditions, will react with the terminal amine to form an iminium ion. This intermediate is then attacked by the electron-rich pyrrole ring to afford the dihydropyrrolo[1,2-a]pyrazine-dione.

The choice of acid catalyst is crucial for the success of the Pictet-Spengler cyclization. While various Brønsted and Lewis acids can be employed, methanesulfonic acid has been shown to be particularly effective for this transformation.[6] The reaction conditions, including temperature and reaction time, must be carefully optimized to maximize the yield of the desired bicyclic product and minimize the formation of side products.[6]

Pictet_Spengler_Mechanism Ugi_Product Ugi Product with Tethered Aldehyde Iminium_Ion Iminium Ion Intermediate Ugi_Product->Iminium_Ion + H+ - H2O Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydropyrrolo Dihydropyrrolo[1,2-a]pyrazine-dione Cyclized_Intermediate->Dihydropyrrolo - H+ caption Figure 2: Pictet-Spengler Cyclization.

Caption: Figure 2: Pictet-Spengler Cyclization.

Reduction to the Hexahydro- Scaffold

The Pictet-Spengler reaction yields a dihydropyrrolo[1,2-a]pyrazine-dione. To obtain the fully saturated hexahydro- core, a final reduction step is necessary. Catalytic hydrogenation is a reliable and high-yielding method for this transformation. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., hydrogen pressure, solvent, temperature) should be optimized for each specific substrate to ensure complete reduction without cleavage of other sensitive functional groups.[7]

Detailed Synthetic Protocol

The following is a representative, self-validating protocol for the synthesis of a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative.

Step 1: Ugi Four-Component Reaction

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Reaction Initiation: Add the isocyanide (1.0 mmol) to the solution at room temperature with stirring.

  • Monitoring: The reaction is typically complete within 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Pictet-Spengler Cyclization

  • Reaction Setup: Dissolve the purified Ugi product (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.

  • Acid Addition: Carefully add methanesulfonic acid (2.0 mL) to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Extraction: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 3: Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation flask, suspend 10 mol% of Palladium on carbon (Pd/C) in ethanol (10 mL).

  • Substrate Addition: Add the dihydropyrrolo[1,2-a]pyrazine-dione (1.0 mmol) to the suspension.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Structural Characterization

Unambiguous characterization of the synthesized hexahydropyrrolo[1,2-a]pyrazine-1,4-diones is essential. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Complex aliphatic region with signals for the pyrrolidine and piperazine ring protons. The chemical shifts and coupling constants will be indicative of the stereochemistry of the ring fusion and substituents.
¹³C NMR Two characteristic carbonyl signals for the dione functionality. Aliphatic signals corresponding to the carbon atoms of the bicyclic core and any substituents.
Mass Spectrometry The molecular ion peak ([M]+ or [M+H]+) will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
FT-IR Strong absorption bands in the region of 1650-1700 cm⁻¹ corresponding to the amide carbonyl stretching vibrations.

Biological Activities and Mechanism of Action

Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones have demonstrated a range of promising biological activities.

Antimicrobial Activity

Several derivatives of this scaffold have shown potent activity against a variety of pathogenic bacteria, including multidrug-resistant strains.[5][8]

Mechanism of Action: While the exact mechanism is still under investigation for this specific scaffold, related diketopiperazines are known to interfere with bacterial communication systems, a process known as quorum sensing (QS) .[3][9][10] By inhibiting QS, these compounds can prevent the formation of biofilms and the expression of virulence factors, rendering the bacteria more susceptible to host immune responses and conventional antibiotics.[9][10]

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Signaling Molecule) AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding & Activation Virulence_Genes Virulence Genes Receptor->Virulence_Genes Transcriptional Activation Biofilm_Formation Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm_Formation DKP Hexahydropyrrolo[1,2-a] pyrazine-1,4-dione DKP->AHL_Synthase Inhibition DKP->Receptor Competitive Inhibition caption Figure 3: Proposed Mechanism of Quorum Sensing Inhibition.

Caption: Figure 3: Proposed Mechanism of Quorum Sensing Inhibition.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive (broth + inoculum), negative (broth only), and antibiotic controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Certain hexahydropyrrolo[1,2-a]pyrazine-1,4-diones have been shown to possess significant antioxidant properties, likely due to their ability to scavenge free radicals.[2][11] This activity is of interest for the potential treatment of diseases associated with oxidative stress. The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Structure-Activity Relationships (SAR)

The modularity of the Ugi/Pictet-Spengler synthesis allows for the systematic investigation of structure-activity relationships. By varying the four components of the Ugi reaction, the steric and electronic properties of the resulting hexahydropyrrolo[1,2-a]pyrazine-1,4-diones can be fine-tuned to optimize biological activity.

R¹ (from Aldehyde)R² (from Amine)R³ (from Carboxylic Acid)R⁴ (from Isocyanide)Antimicrobial Activity (MIC)
PhenylMethylAcetyltert-ButylModerate
4-ChlorophenylEthylPropionylCyclohexylHigh
2-NaphthylBenzylBenzoylBenzylLow
ThienylPhenethylFuroylIsopropylHigh

Note: This table presents hypothetical data to illustrate the concept of SAR. Actual data would be derived from experimental testing of a library of synthesized compounds.

Future Directions and Conclusion

The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Ugi/Pictet-Spengler sequence allows for the rapid generation of diverse chemical libraries for biological screening. Future research should focus on:

  • Elucidation of specific molecular targets: Identifying the precise enzymes or receptors with which these compounds interact will enable rational, target-based drug design.

  • In vivo efficacy and toxicity studies: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploration of additional therapeutic areas: The diverse biological activities of diketopiperazines suggest that this scaffold may have applications beyond infectious diseases and oxidative stress, for example, in oncology and neurodegenerative disorders.

References

  • Manimaran, M., & Krishnan, K. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Available at: [Link]

  • Ser, H. L., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. Available at: [Link]

  • Kiran, G. S., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. Available at: [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Available at: [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]

  • Buroni, S., et al. (2018). Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, B., Kurpiewska, K., & Dömling, A. (2022). Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2019). Frontiers in Chemistry. Available at: [Link]

  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (2021). Frontiers in Microbiology. Available at: [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Encyclopedia.pub. Available at: [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. (2017). RSC Publishing. Available at: [Link]

  • Antimicrobial and Biofilm Inhibiting Diketopiperazines. (2012). Bentham Science Publishers. Available at: [Link]

  • Stereocontrolled Construction of N-Heterocycles. (2006). Organic Chemistry Portal. Available at: [Link]

  • Beyond Pseudo‐natural Products: Sequential Ugi/Pictet‐Spengler Reactions Leading to Steroidal Pyrazinoisoquinolines That Trigger Caspase‐Independent Death in HepG2 Cells. (2017). ResearchGate. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Available at: [Link]

  • Antimicrobial and Biofilm Inhibiting Diketopiperazines. (2012). ResearchGate. Available at: [Link]

  • Highly Stereoselective Ugi/Pictet-Spengler Sequence. (2022). PubMed. Available at: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. Available at: [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Publishing. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. (2021). Y-Scholar Hub@YONSEI. Available at: [Link]

  • Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. (2022). MDPI. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Available at: [Link]

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. (2021). PMC. Available at: [Link]

  • Polycyclic Compounds by Ugi–Pictet–Spengler Sequence. (2010). PMC. Available at: [Link]

  • Understanding the mechanism of action of quorum sensing inhibitors with biophysical methods. (2022). Universidad de Sonora. Available at: [Link]

  • Asymmetric synthesis of synthetic alkaloids by a biocatalysis/Ugi/Pictet-Spengler sequence. (2010). The Royal Society of Chemistry. Available at: [Link]

  • Skeletal diverse synthesis of N-fused polycyclic heterocycles via the sequence of Ugi-type MCR and CuI-catalyzed coupling/tandem Pictet-Spengler reaction. (2012). PubMed. Available at: [Link]

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Sources

Methodological & Application

Application and Protocol for Assessing Cellular Viability in Response to (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract and Introduction

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a member of the diketopiperazine class of cyclic peptides, is a natural product of significant interest. These compounds, often referred to as pyrrolo[1,2-a]pyrazines, are known to be produced by various microorganisms and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2][3]. Specifically, derivatives of this core structure have demonstrated cytotoxic effects against cancer cell lines like HeLa and A549, with IC50 values in the mid-µg/mL range, and have been shown to induce apoptosis and cell cycle arrest[4]. The therapeutic potential of these compounds necessitates robust, reproducible methods for quantifying their impact on cell health.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of this compound on mammalian cell lines. We present a detailed protocol for a colorimetric cell viability assay based on the reduction of a tetrazolium salt (WST-8), which offers high sensitivity and a streamlined workflow compared to traditional MTT assays[5]. The causality behind key experimental choices, from compound handling to data interpretation, is explained to ensure scientific integrity and empower the user to adapt the protocol to their specific research needs.

Principle of the WST-8 Cell Viability Assay

The assessment of cell viability is fundamental in toxicology and drug discovery. The chosen method, a WST-8 based assay (commercially available as CCK-8), relies on the metabolic activity of living cells.

Core Mechanism: In viable cells, mitochondrial dehydrogenases and other reducing agents produce NADH and NADPH. These cofactors, in the presence of an electron carrier, reduce the water-soluble tetrazolium salt, WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium), into a vibrant, water-soluble orange formazan dye[6][7][8]. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells[5]. This relationship allows for the quantification of cell viability by measuring the absorbance of the orange formazan at approximately 450-460 nm[7].

Rationale for Selection: The WST-8 assay was selected over the more traditional MTT assay for several key reasons:

  • Water-Soluble Formazan: Unlike MTT, which produces a water-insoluble purple formazan requiring a separate solubilization step with an organic solvent like DMSO, the WST-8 formazan product is fully soluble in the culture medium[5][9]. This eliminates a significant source of potential error and simplifies the protocol.

  • Reduced Compound Interference: As the assay does not require a final DMSO solubilization step, the risk of interaction between the solubilizing agent and the test compound is minimized[9].

  • Higher Sensitivity and Linearity: WST-8 assays often provide a wider linear range and higher sensitivity compared to MTT, allowing for more accurate quantification across different cell densities[7].

The following diagram illustrates the fundamental principle of the WST-8 assay.

G cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases NADH NAD(P)H Mitochondria->NADH Metabolic Activity Carrier Electron Carrier NADH->Carrier reduces WST8 WST-8 (Slightly Yellow, Water-Soluble) Formazan Formazan (Orange, Water-Soluble) WST8->Formazan Carrier->WST8 reduces

Caption: Principle of the WST-8 colorimetric assay for cell viability.

Materials and Reagents

  • This compound (Source: Commercial supplier)

  • Cell Line of Interest (e.g., A549 human lung carcinoma, HeLa cervical cancer, or a relevant non-cancerous line like HEK293 for cytotoxicity comparison)

  • Complete Cell Culture Medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile[10]

  • WST-8 Cell Viability Assay Kit (e.g., CCK-8)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile, flat-bottomed 96-well cell culture plates

  • Sterile microcentrifuge tubes

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Step 1: Preparation of Test Compound Stock Solution

The accurate preparation of the test compound is critical. As many organic compounds are not readily soluble in aqueous media, a high-concentration stock in a suitable solvent is required[10].

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the compound in sterile, cell culture-grade DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Gentle vortexing or sonication in a water bath can aid dissolution[11][12].

  • Rationale (Expertise & Experience): DMSO is a powerful solvent for many water-insoluble compounds. Preparing a concentrated stock allows for minimal volumes to be added to the cell culture medium, keeping the final DMSO concentration well below cytotoxic levels (typically ≤ 0.5%)[10][13]. Serial dilutions for the dose-response curve should also be performed in 100% DMSO before final dilution in media to prevent compound precipitation[11].

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[11].

Step 2: Cell Seeding
  • Cell Culture: Culture the chosen cell line in complete medium in a humidified incubator until it reaches approximately 80-90% confluency.

  • Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells per 100 µL) and seed 100 µL into each well of a 96-well plate.

  • Rationale: The optimal seeding density depends on the cell line's proliferation rate and must be determined empirically. The goal is to have the cells in the exponential growth phase during treatment, but not overgrown by the end of the assay.

  • Incubation: Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.

Step 3: Cell Treatment with the Compound
  • Prepare Working Solutions: Perform a serial dilution of your DMSO stock solution in complete culture medium to prepare 2X concentrated working solutions of the test compound. For example, to achieve a final concentration of 10 µM, prepare a 20 µM working solution in medium.

  • Treatment Plate Layout: Design the plate layout to include all necessary controls for a self-validating experiment.

    • Blanks: Wells with medium only (no cells). Used for background subtraction.

    • Untreated Controls: Wells with cells and medium, but no compound. Represents 100% viability.

    • Vehicle Controls: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is crucial to confirm the solvent itself is not causing cytotoxicity[10].

    • Test Compound: Wells with cells treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

  • Administer Treatment: Remove the old medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 4: WST-8 Assay and Data Acquisition
  • Reagent Addition: Following the manufacturer's instructions, add 10 µL of the WST-8 reagent directly to each well. Gently tap the plate to mix.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator. The optimal time depends on the cell type and density and should be determined empirically.

  • Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

The overall experimental process is summarized in the workflow diagram below.

G A 1. Cell Culture & Harvesting B 2. Seed Cells in 96-Well Plate A->B C 3. Incubate (24h) for Adhesion B->C E 5. Treat Cells with Compound & Controls C->E D 4. Prepare Compound Serial Dilutions D->E F 6. Incubate (24h, 48h, or 72h) E->F G 7. Add WST-8 Reagent to each well F->G H 8. Incubate (1-4h) G->H I 9. Measure Absorbance at 450 nm H->I J 10. Data Analysis & IC50 Calculation I->J

Caption: A comprehensive workflow for the cell viability assay.

Data Presentation and Interpretation

Data Calculation
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Viability = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

Example Data Table
Compound Conc. (µM)Raw Abs @ 450nm (Rep 1)Raw Abs @ 450nm (Rep 2)Raw Abs @ 450nm (Rep 3)Average Corrected Abs% ViabilityStd. Dev.
Blank 0.0950.0980.0960.000N/A0.002
Vehicle (0 µM) 1.8541.9011.8771.782100.0%0.024
0.1 1.8431.8891.8651.77199.4%0.023
1 1.7981.8211.8051.71096.0%0.012
10 1.4531.5111.4881.37877.3%0.029
50 0.9881.0230.9990.90851.0%0.018
100 0.5670.5430.5810.46526.1%0.019
IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key metric for cytotoxicity.

  • Plot Data: Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value from this curve.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background in blank wells Microbial contamination; Reagent instability.Use fresh, sterile medium and reagents. Ensure aseptic technique.
Low signal in control wells Insufficient cell number; Low metabolic activity; Incorrect incubation time.Optimize cell seeding density. Increase WST-8 incubation time.
High variability between replicates Uneven cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Compound precipitates in media Poor solubility.Ensure serial dilutions are made in 100% DMSO before the final dilution step into media[11]. Vortex vigorously when diluting into media.

Conclusion

This application note provides a robust and validated protocol for assessing the effect of this compound on cell viability. By employing a WST-8 based assay and incorporating essential controls, researchers can generate reliable and reproducible data on the cytotoxic potential of this promising class of compounds. The detailed explanations for each step are intended to provide the user with the scientific foundation necessary to confidently execute and, if necessary, adapt this protocol for their specific experimental goals.

References

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  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved January 24, 2026, from [Link]

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  • PubMed. (n.d.). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved January 24, 2026, from [Link]

  • OZ Biosciences. (n.d.). WST-8 CELL PROLIFERATION ASSAY KIT. Retrieved January 24, 2026, from [Link]

  • NIH. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved January 24, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a key chiral building block in modern drug development. This guide is designed for researchers, scientists, and professionals in the pharmaceutical industry to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. As your dedicated scientific resource, this document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven expertise.

Introduction: The Synthetic Challenge

This compound, a proline-based diketopiperazine (DKP), is a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique conformational constraint, making it an attractive component for designing peptidomimetics and other therapeutic agents. However, the synthesis of this and other DKPs can be challenging, often plagued by low yields, side reactions, and difficult purification. This guide will address these common hurdles head-on, providing you with the knowledge to optimize your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by probable causes and actionable solutions, grounded in chemical principles.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete coupling of the dipeptide precursor.- Optimize Coupling Reagents: Utilize highly efficient coupling reagents such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA. - Monitor Reaction Progress: Use TLC or LC-MS to ensure the coupling reaction goes to completion before proceeding. - Increase Equivalents: A slight excess (1.1-1.2 equivalents) of the activated amino acid can drive the reaction to completion.
Inefficient cyclization of the linear dipeptide.- Choice of Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO can facilitate cyclization. For thermal cyclization, ethylene glycol is also an effective option.[1] - Catalysis: The use of a catalytic amount of a mild base (e.g., potassium carbonate) or acid (e.g., acetic acid) can promote intramolecular cyclization.[1] - Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclization step.[2]
Degradation of the product during workup or purification.- Avoid Harsh Conditions: Minimize exposure to strong acids or bases during workup. - Appropriate Purification: Utilize silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) for purification.[3][4]
Presence of Multiple Spots on TLC/Peaks in LC-MS (Impurity Profile) Racemization: Epimerization at the chiral center of proline or the other amino acid precursor.- Mild Reaction Conditions: Avoid excessive heat and prolonged reaction times, especially during coupling and cyclization steps.[5] - Choice of Base: Use sterically hindered bases like DIPEA or 2,4,6-collidine to minimize racemization. - Chiral Analysis: Employ chiral HPLC to determine the enantiomeric purity of the final product.
Side reaction: Formation of truncated or extended peptides.- Controlled Stoichiometry: Ensure accurate measurement of reagents to avoid unreacted starting materials that can lead to side products. - Stepwise Synthesis: For solid-phase synthesis, ensure complete deprotection and coupling at each step to prevent deletion sequences.
Side reaction: Intermolecular reactions leading to dimers or oligomers.- High Dilution: The cyclization step should be performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts.- Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.[6]
Product is highly polar and shows poor mobility on silica gel.- Reverse-Phase Chromatography: Consider using reverse-phase (C18) silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent approach involves the synthesis of a linear dipeptide precursor, typically from (R)-proline and glycine derivatives, followed by an intramolecular cyclization to form the diketopiperazine ring. This can be performed in solution-phase or on a solid support.[7]

Q2: How does the choice of protecting groups affect the synthesis?

A2: Protecting groups are crucial for preventing unwanted side reactions. The N-terminus of the first amino acid is commonly protected with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), while the C-terminus of the second amino acid is often an ester (e.g., methyl or ethyl ester) to facilitate coupling. The choice of protecting group strategy will dictate the deprotection conditions required. For instance, Boc is removed under acidic conditions (e.g., TFA), while Fmoc is removed with a base (e.g., piperidine).

Q3: What analytical techniques are essential for characterizing the final product?

A3: A combination of techniques is necessary for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity and ensure the desired (R)-configuration is maintained.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the amide carbonyls.[3][4]

Q4: Can this synthesis be performed using solid-phase peptide synthesis (SPPS)?

A4: Yes, SPPS is a viable method and can simplify the purification of intermediates. The linear dipeptide is assembled on a resin, and the final cyclization can be performed either on-resin or after cleavage from the support. However, on-resin cyclization can sometimes be less efficient.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol outlines a typical solution-phase synthesis starting from Boc-(R)-Proline and Glycine methyl ester.

Step 1: Dipeptide Formation (Boc-(R)-Pro-Gly-OMe)

  • Dissolve Boc-(R)-Proline (1.0 eq) in dichloromethane (DCM).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at 0 °C.

  • Add Glycine methyl ester hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Step 2: Boc Deprotection

  • Dissolve the crude dipeptide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 3: Cyclization

  • Dissolve the crude deprotected dipeptide in a high-boiling solvent such as toluene or ethylene glycol under high dilution.

  • Add a catalytic amount of acetic acid or a mild base like potassium carbonate.[1]

  • Reflux the mixture for 12-24 hours, monitoring the formation of the product by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or methanol in dichloromethane to afford pure this compound.[3][4]

Protocol 2: Chiral HPLC Analysis
  • Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexane and isopropanol, or a similar non-polar/polar solvent system. The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and compare the retention time to a racemic standard to determine the enantiomeric excess.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Purification Boc_Pro Boc-(R)-Proline Coupling HATU, DIPEA in DCM Boc_Pro->Coupling Gly_OMe Glycine Methyl Ester Gly_OMe->Coupling Dipeptide Boc-(R)-Pro-Gly-OMe Coupling->Dipeptide Deprotection TFA in DCM Dipeptide->Deprotection Linear_Dipeptide H-(R)-Pro-Gly-OMe Deprotection->Linear_Dipeptide Cyclization Heat, High Dilution Linear_Dipeptide->Cyclization Crude_Product Crude (R)-DKP Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure (R)-Hexahydropyrrolo [1,2-a]pyrazine-1,4-dione Purification->Final_Product

Caption: Solution-phase synthesis workflow for this compound.

References

  • Baran Laboratory. (n.d.). Diketopiperazines. Retrieved from [Link]

  • Gopi, K., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(20), 10827-10837.
  • Manimaran, K., & Kannabiran, K. (2017). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics, 11(1).
  • Mishra, A., et al. (2020). Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline). Journal of the Indian Chemical Society, 81, 640-643.
  • Guo, Y., et al. (2021). Formation of cyclo-Pro-Gly from the cyclization of the linear dipeptide in an alkaline aqueous solution (pH = 11).
  • Ganesan, A. (2017). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics, 11(1).
  • Otsuka, M., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online, 63(10), 772-778.
  • Gopi, K., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed Central.
  • Wang, J., et al. (2022).
  • Gante, J. (1994). A Two‐Step Synthesis of Hexahydropyrrolo[1,2‐d][1][3]triazine‐1,4‐dione and Related Compounds. ResearchGate.

  • Gassenmeier, T., et al. (2007). Identification of Proline-Based Diketopiperazines in Roasted Coffee. Journal of Agricultural and Food Chemistry, 55(14), 5764-5770.
  • Hayasaka, F., et al. (2009).
  • Smith, G. G., & Reddy, G. S. (1980). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Origins of Life and Evolution of Biospheres, 10(3), 243-251.
  • Li, W., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 27(11), 3465.
  • Kumar, S., et al. (2023). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 88(7), 4459-4465.

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How to reduce cytotoxicity in Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Cytotoxicity in Drug Development

Welcome, researchers, to the technical support center for Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogs. This scaffold represents a promising class of compounds with diverse biological activities, including antioxidant, antibacterial, and anticancer properties.[1][2] However, as with many potent therapeutic agents, cytotoxicity can be a significant hurdle in their development. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate this challenge.

Section 1: Understanding the Cytotoxicity of Your Analogs (FAQs)

This section addresses the fundamental questions regarding the root causes of cytotoxicity in this class of compounds.

Q1: What are the likely mechanisms driving the cytotoxicity of my Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analog?

A: The cytotoxicity of these analogs is often multifactorial. Based on the broader class of pyrazine-containing compounds, two primary mechanisms are frequently implicated:

  • Induction of Oxidative Stress: Many cytotoxic drugs exert their effects by amplifying reactive oxygen species (ROS) stress within cancer cells.[3] Some pyrazine derivatives have been shown to generate radicals and induce cytotoxicity via oxidative stress.[4][5] This overproduction of ROS can damage essential macromolecules like DNA, lipids, and proteins, ultimately leading to cell death.[6]

  • Off-Target Activity: Ideally, a drug only interacts with its intended therapeutic target. However, small molecules can often bind to unintended proteins (off-targets), disrupting their normal function and causing toxicity.[7][8] This is a common challenge in drug development and a significant cause of clinical trial failures.[9] Reducing off-target effects through medicinal chemistry is a key strategy to improve a compound's safety profile.[10]

Q2: How much does the specific chemical structure of my analog influence its toxicity?

A: The chemical structure is paramount. The relationship between a compound's structure and its biological activity (including toxicity) is known as the Structure-Activity Relationship (SAR).[11] Even minor modifications to the Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold—such as adding, removing, or changing a functional group—can dramatically alter its cytotoxic profile. SAR studies are essential to identify which parts of the molecule are responsible for toxicity versus therapeutic efficacy, allowing for rational drug design to minimize the former while retaining the latter.[12][13]

Q3: My lead compound is highly effective against cancer cells but also shows toxicity to normal cells. How do I approach this?

A: This is a classic challenge in oncology drug development. The goal is to maximize the therapeutic window—the dose range where the drug is effective against the disease without causing unacceptable toxicity to the patient. A narrow therapeutic window is often caused by a lack of selectivity. The strategies outlined in the next section, such as structural modification to enhance selectivity, prodrug design for targeted activation, and advanced formulation, are all designed to address this exact problem.[14][15]

Section 2: Troubleshooting Guide: Strategies to Reduce Cytotoxicity

Encountering high cytotoxicity is a common checkpoint in drug discovery. This guide provides four key strategies to troubleshoot and mitigate this issue.

cluster_strategies Primary Mitigation Strategies cluster_outcomes Goals start High Cytotoxicity Observed in Initial Screens strategy1 Strategy 1: Structural Modification (SAR-Guided) start->strategy1 strategy2 Strategy 2: Prodrug Approach start->strategy2 strategy3 Strategy 3: Advanced Formulation start->strategy3 strategy4 Strategy 4: Combination Therapy start->strategy4 outcome1 Improve Selectivity (Reduce Off-Target Effects) strategy1->outcome1 Modify functional groups to reduce off-target binding outcome2 Mask Systemic Toxicity & Target Activation strategy2->outcome2 Design for cleavage at target site outcome3 Modify PK Profile (e.g., lower Cmax) strategy3->outcome3 Encapsulate or control release to avoid spikes outcome4 Reduce Required Dose & Leverage Synergy strategy4->outcome4 Combine with agents that have synergistic effects

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Strategy 1: Structural Modification via Structure-Activity Relationship (SAR)

The most direct approach is to chemically modify the analog.[11] This involves synthesizing a small library of related compounds to understand how changes to different parts of the molecule affect cytotoxicity and efficacy.

Causality: The rationale is to separate the pharmacophore (the part of the molecule responsible for the desired effect) from the "toxophore" (the part contributing to toxicity). By systematically altering peripheral functional groups, you can often identify modifications that decrease off-target binding or reduce metabolic liabilities without impacting on-target potency.[8]

Example SAR Data (Hypothetical):

Compound IDR1 SubstitutionR2 SubstitutionTarget Potency (IC50, nM)Cytotoxicity (CC50, nM) vs. Normal CellsSelectivity Index (SI = CC50/IC50)
LEAD-001 -H-Benzyl15453
MOD-002 -CH3-Benzyl2025012.5
MOD-003 -H-Phenyl30802.7
MOD-004 -H-4-Fluoro-Benzyl1218015

In this example, adding a fluorine atom to the benzyl group (MOD-004) maintained potency while significantly reducing general cytotoxicity, thereby improving the selectivity index.

cluster_core Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Core cluster_mods Potential Modification Sites for SAR Core R1 R1 Site: Modulating solubility and cell permeability. Small alkyl groups may improve selectivity. Core->R1 Position 7 R2 R2 Site: Often key for target binding. Aromatic substitutions can introduce off-target effects. Consider bioisosteres. Core->R2 Position 3

Caption: Key sites for SAR-guided structural modification.

Strategy 2: The Prodrug Approach

A prodrug is an inactive or significantly less active precursor of your drug that is converted into the active form within the body, ideally at the target site.[16]

Causality: This strategy masks the drug's cytotoxic functional groups, rendering it inert during systemic circulation and reducing toxicity to healthy tissues.[15] The prodrug is designed with a linker that can be cleaved by enzymes or conditions specific to the target environment (e.g., enzymes overexpressed in tumors).[17][18]

Workflow:

  • Identify a cleavable linker strategy (e.g., ester for esterases, specific peptide for proteases).

  • Synthesize the prodrug by attaching the linker and masking group to your active compound.

  • Validate that the prodrug is significantly less cytotoxic than the parent drug.

  • Confirm activation of the prodrug to the active form in the presence of the target enzyme or condition.

Strategy 3: Advanced Formulation Strategies

How a drug is delivered can be as important as the drug itself. Formulation can modify the pharmacokinetic profile to reduce toxicity.[19]

Causality: Toxicity is often linked to high peak plasma concentrations (Cmax).[19] Formulation strategies like encapsulation in nanoparticles or creating controlled-release matrices can slow down drug release, lowering the Cmax while maintaining the overall drug exposure (AUC). This prevents the sharp concentration spikes that can damage healthy cells.

Common Approaches:

  • Encapsulation: Using carriers like liposomes or polymeric nanoparticles to enclose the drug, shielding it from the body until it reaches the target tissue.[20]

  • Co-processing with Excipients: Mixing the drug with specific excipients that can deflect moisture or create a protective barrier.[21]

  • Particle Size Reduction: Decreasing the particle size can improve dissolution and bioavailability, potentially allowing for a lower overall dose.[22]

Strategy 4: Combination Therapy

Using your analog in combination with other therapeutic agents can enhance efficacy and allow for lower, less toxic doses of each compound.[23]

Causality: Cancers often rely on multiple survival pathways. By targeting different pathways simultaneously, you can achieve a synergistic effect where the combined therapeutic benefit is greater than the sum of the individual drugs.[24] This synergy often allows for dose reduction of one or both agents, bringing them below their toxic thresholds while maintaining or even improving the anti-cancer effect.[25]

Section 3: Key Experimental Protocols

Here are validated, step-by-step protocols for assessing the outcomes of your mitigation strategies.

Protocol 1: Assessing Cell Viability and Cytotoxicity via MTT Assay

This is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[26] A reduction in metabolic activity is presumed to indicate either cell death or a cytostatic effect.[27]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogs. Replace the old media with media containing the compounds. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Protocol 2: Measuring Intracellular Reactive Oxygen Species (ROS)

This protocol helps determine if oxidative stress is a primary mechanism of your compound's cytotoxicity.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with your compounds in a 96-well plate as described in the MTT protocol. Include a positive control for ROS induction (e.g., H2O2).

  • Dye Loading: After the treatment period, remove the media and wash the cells gently with warm PBS.

  • Incubation with Dye: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess dye.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Analysis: Quantify the fluorescence intensity relative to the vehicle control. A significant increase in fluorescence indicates ROS production.

Section 4: Advanced FAQs
Q4: How do I choose the right in vitro cytotoxicity assay for my experiment?

A: The best choice depends on your research question. While the MTT assay measures metabolic activity, other assays provide different information.[28]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating necrosis or late apoptosis.[29]

  • Trypan Blue Exclusion: A simple dye exclusion test to count viable versus non-viable cells based on membrane integrity.[30]

  • Annexin V/PI Staining: A flow cytometry-based method that can distinguish between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (both positive).

It is often recommended to use at least two different assays based on different cellular principles to confirm your results.[31]

Q5: What are some in silico tools that can help predict cytotoxicity before I synthesize my analogs?

A: Computational toxicology is a rapidly growing field. Several tools can predict potential toxicity based on a molecule's structure:

  • QSAR Models: Quantitative Structure-Activity Relationship models use existing data to build statistical models that predict the toxicity of new chemicals.

  • Molecular Docking: This can be used to predict off-target binding by docking your compound's structure against a panel of known toxicity-related proteins.[9]

  • ADMET Prediction Software: Many commercial and academic software packages (e.g., ADMETlab, SwissADME) can predict a range of properties, including cytotoxicity, mutagenicity, and carcinogenicity.

These tools can help prioritize which analogs to synthesize, saving time and resources.

References
  • Lee, L., Cheah, Y., Ee, G., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. Available at: [Link]

  • Rathna, J., & Sampathkumar, P. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Nithya, B., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]

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  • MDPI. (2023). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. MDPI. Available at: [Link]

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  • Manimaran, M., & Kannabiran, K. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Available at: [Link]

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  • MDPI. (2023). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI. Available at: [Link]

  • MDPI. (2024). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer activity of Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) metabolite from marine Streptomyces cirratus SRP11. ResearchGate. Available at: [Link]

  • Frontiers. (2024). Toxicity in combined therapies for tumours treatments: a lesson from BAG3 in the TME?. Frontiers in Immunology. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. ResearchGate. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • MDPI. (2024). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available at: [Link]

  • MDPI. (2024). Therapeutic Potentials and Encapsulation Strategies of Essential Oils. MDPI. Available at: [Link]

  • JACS Au. (2023). Chemical Basis of Combination Therapy to Combat Antibiotic Resistance. ACS Publications. Available at: [Link]

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Navigating the Labyrinth of Diketopiperazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diketopiperazine (DKP) Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable cyclic dipeptides. Diketopiperazines are a class of compounds with significant therapeutic potential, but their synthesis is often plagued by side reactions that can impact yield, purity, and stereochemical integrity. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common pitfalls and achieve your synthetic goals.

Troubleshooting Guide: Addressing Key Challenges in DKP Synthesis

This section delves into specific problems you may encounter during diketopiperazine synthesis, offering insights into their root causes and providing actionable solutions.

Problem 1: Low Yield of the Desired Product, with or without a Detectable DKP Impurity

You observe a significantly lower than expected yield of your target peptide or final DKP, but analysis of the crude product by HPLC may or may not show a corresponding peak for the DKP byproduct.

Possible Cause A: "Traceless" Diketopiperazine Formation

During solid-phase peptide synthesis (SPPS), the N-terminal dipeptide can cyclize to form a DKP, which then cleaves from the resin and is washed away during synthesis steps.[1] This results in a lower yield of the full-length peptide without a corresponding DKP impurity in the final cleaved product, making it a particularly insidious problem.[2]

Solution:

  • Employ Optimized Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF can be a major contributor to DKP formation, especially with susceptible sequences.[3] A recommended alternative is to use a less basic and more hindered deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[3] This has been shown to significantly suppress DKP formation.

  • Incorporate Dipeptide Building Blocks: If the problematic dipeptide sequence is known, it can be synthesized separately and then coupled as a single unit. This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate, thus preventing intramolecular cyclization at this critical stage.[1]

Possible Cause B: Epimerization Followed by Degradation

Epimerization at the α-carbon of the amino acid residues can occur, particularly under basic conditions.[2] The resulting diastereomers may have different stabilities and be more prone to degradation pathways other than DKP formation, leading to a complex mixture of byproducts and a low yield of the desired stereoisomer.

Solution:

  • Careful Control of pH: Avoid prolonged exposure to strongly basic conditions, especially during deprotection and cyclization steps. If base-catalyzed cyclization is necessary, use milder bases and carefully monitor the reaction time.

  • Use of Additives: The addition of oxyma-based additives during coupling and storage of peptide intermediates has been shown to improve stability and reduce degradation pathways.[4]

  • Lower Reaction Temperatures: Performing critical steps, such as deprotection and coupling, at lower temperatures can help to minimize the rate of epimerization.[4]

Problem 2: Significant Diketopiperazine Impurity Detected in the Final Product

Your HPLC or LC-MS analysis of the crude product shows a prominent peak corresponding to the mass of the diketopiperazine byproduct.

Possible Cause: Susceptible Peptide Sequence and Suboptimal Reaction Conditions

Certain dipeptide sequences are notoriously prone to DKP formation. The primary culprits are sequences containing proline or glycine, especially when proline is in the second position (C-terminal to the first amino acid).[2] The rigid conformation of the proline ring pre-organizes the peptide backbone into a conformation that favors cyclization.

Solution:

  • Sequence Modification (if possible): In the context of drug design, if the biological activity is not strictly dependent on the problematic dipeptide sequence, consider conservative amino acid substitutions to reduce the propensity for DKP formation.

  • Strategic Use of Protecting Groups: While Fmoc is the standard, for particularly challenging sequences, consider the use of alternative N-terminal protecting groups like the Bsmoc group, which can significantly suppress diketopiperazine formation.[4]

  • Solvent Optimization: The choice of solvent can influence the rate of DKP formation. For instance, self-deprotection of Fmoc groups, a prelude to cyclization, can be faster in solvents like DMSO and DMF compared to NMP or acetonitrile.[4]

Problem 3: Presence of Diastereomeric Impurities in the Final Diketopiperazine Product

Your purified diketopiperazine shows multiple peaks on a chiral HPLC column, indicating the presence of diastereomers.

Possible Cause: Epimerization During Synthesis

Epimerization, the change in configuration at a stereocenter, is a common problem in peptide and diketopiperazine synthesis.[5] It can be catalyzed by both acids and bases and is often exacerbated by elevated temperatures. The α-proton of the N-terminal amino acid in a dipeptide ester is particularly susceptible to abstraction, leading to racemization.

Solution:

  • Mild Cyclization Conditions: If using solution-phase synthesis, cyclization of a linear dipeptide ester is a critical step where epimerization can occur. Using milder cyclization conditions, such as heating in a high-boiling point, non-polar solvent like toluene or xylene with a catalytic amount of a weak acid (e.g., acetic acid), can minimize epimerization compared to base-catalyzed methods.

  • Chiral Purity of Starting Materials: Ensure the enantiomeric purity of the starting amino acids is high.

  • Purification by Chiral Chromatography: If epimerization cannot be completely avoided, the resulting diastereomers can often be separated using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine formation is an intramolecular cyclization reaction that occurs in dipeptides or at the N-terminus of a growing peptide chain. The free N-terminal amine attacks the amide carbonyl of the second amino acid, forming a stable six-membered ring and often cleaving the peptide from the solid support in SPPS.[4]

Q2: Which amino acid sequences are most susceptible to DKP formation?

A2: Dipeptide sequences containing proline or glycine are particularly prone to DKP formation.[2] Sequences such as Xaa-Pro, Pro-Gly, and Gly-Pro are well-known to readily form diketopiperazines.[2]

Q3: How can I detect "traceless" DKP formation?

A3: Since "traceless" DKP formation results in the loss of product without a corresponding impurity in the final crude mixture, it can be difficult to detect directly.[2] The primary indicator is a significantly lower than expected yield. To confirm, you can analyze the wash solutions from the deprotection and coupling steps following the addition of the second amino acid to look for the cleaved DKP.

Q4: What is the role of the resin in DKP formation during SPPS?

A4: The type of resin and the linker can influence the rate of DKP formation. Benzyl-type linkers, for example, have been noted to be more problematic in some cases.[2] The swelling properties of the resin in different solvents can also play a role by affecting reaction kinetics.[4]

Q5: Can DKP formation occur during storage?

A5: Yes, DKP formation can occur during the storage of peptides, especially if they are stored in solution or as a wet resin.[4] It is recommended to store peptides in a lyophilized state at low temperatures to minimize degradation.

Experimental Protocols

To provide a practical understanding of how to mitigate DKP formation, two detailed protocols are provided below: a standard SPPS protocol that is prone to this side reaction, and an optimized protocol designed to minimize it.

Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Sequence (e.g., Phe-Pro)

This protocol outlines a standard procedure that is likely to result in significant DKP formation and serves as a baseline for comparison.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the resin.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.[6]

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Analysis:

    • Dry the resin under vacuum.

    • Treat a small amount of the resin with the cleavage cocktail for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Analyze the crude product by RP-HPLC to determine the ratio of the desired dipeptide to the cyclo(Phe-Pro) DKP.

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation

This protocol incorporates modifications to the deprotection step to suppress DKP formation.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Phe-OH

  • DIC, HOBt

  • 2% (w/v) DBU and 5% (w/v) piperazine in NMP[3]

  • DMF, DCM

  • Cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in NMP for 30 minutes.

  • Optimized Fmoc Deprotection:

    • Treat the resin with the 2% DBU/5% piperazine in NMP solution for 10 minutes.

    • Drain the resin.

    • Repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH):

    • Follow the same procedure as in Protocol 1, step 3, using NMP as the solvent.

  • Cleavage and Analysis:

    • Follow the same procedure as in Protocol 1, step 4.

    • Compare the RP-HPLC chromatogram with that from Protocol 1 to observe the reduction in DKP formation.

Data Presentation

Table 1: Influence of Deprotection Conditions on DKP Formation for a Phe-Pro Sequence

Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMFHigh (can exceed 50%)
2% DBU / 5% PiperazineNMPLow (typically <5%)

Note: The exact percentage of DKP formation will vary depending on the specific sequence, resin, and other reaction conditions.

Visualization of Key Processes

Diketopiperazine Formation Pathway

DKP_Formation Dipeptidyl_Resin Dipeptidyl-Resin (N-terminus deprotected) Transition_State Intramolecular Nucleophilic Attack Dipeptidyl_Resin->Transition_State Cyclization Truncated_Peptide Truncated Peptide (Remains on resin if cyclization occurs on a longer peptide) Dipeptidyl_Resin->Truncated_Peptide Alternative Pathway (for longer peptides) DKP_Resin_Complex Tetrahedral Intermediate Transition_State->DKP_Resin_Complex DKP Diketopiperazine (Cleaved from resin) DKP_Resin_Complex->DKP Cleavage

Caption: General mechanism of diketopiperazine formation from a dipeptidyl-resin.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_DKP Analyze Crude for DKP by HPLC/LC-MS Start->Check_DKP DKP_Present Significant DKP Peak Check_DKP->DKP_Present No_DKP No Significant DKP Peak Check_DKP->No_DKP Optimize_Deprotection Implement Optimized Deprotection Protocol (e.g., DBU/Piperazine) DKP_Present->Optimize_Deprotection Use_Dipeptide Use Dipeptide Building Block DKP_Present->Use_Dipeptide Check_Washes Analyze Wash Solutions for 'Traceless' DKP No_DKP->Check_Washes Consider_Epimerization Investigate Epimerization and Other Degradation Pathways No_DKP->Consider_Epimerization

Caption: A decision tree for troubleshooting low yields in DKP synthesis.

References

  • BenchChem. (2025).
  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345–12352. [Link]

  • BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Wang, J., Berglund, M. R., Braden, T., Campbell, J., Costello, D., Dong, Y., ... & Z. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47036–47047. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2022). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Phenomenex. (n.d.).
  • Perzborn, M., Hausmann, R., & Hubbuch, J. (2013). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation.
  • Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Chemical Record, 12(2), 299-330.
  • Biotage. (n.d.).
  • Ismail, N. A., & Othman, R. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4998. [Link]

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Validation & Comparative

A-Comparative-Analysis-of-Antifungal-Activity-with-Known-Agents-A-Senior-Application-Scientists-Guide>A Comparative Analysis of Antifungal Activity with Known Agents: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health.[1][2] This guide provides a comprehensive framework for the comparative analysis of novel antifungal agents against established drugs. As a senior application scientist, my aim is to equip you with the knowledge and methodologies to conduct robust, reproducible, and insightful antifungal susceptibility testing.

Section 1: The Foundation of Antifungal Susceptibility Testing (AFST)

The primary goal of antifungal susceptibility testing (AFST) is to determine the in vitro efficacy of an antifungal agent against a specific fungal isolate.[1] This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[2] For certain antifungal classes, particularly the echinocandins when tested against molds, the Minimum Effective Concentration (MEC) is determined. The MEC represents the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the hyphal growth seen in the control group.[2]

Standardized methodologies for AFST have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3] Adherence to these standards is crucial for ensuring inter-laboratory reproducibility and generating data that can be reliably interpreted.

Section 2: Methodologies for In Vitro Antifungal Susceptibility Testing

Several methods are available for determining the MIC or MEC of an antifungal agent. The choice of method often depends on the specific research question, the fungal species being tested, and the resources available.

Broth Microdilution Assay

The broth microdilution method is considered the gold standard for antifungal susceptibility testing and is the reference method for both CLSI and EUCAST.[3] This technique involves preparing serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal suspension.[4]

Causality Behind Experimental Choices: The use of a standardized inoculum is critical to ensure that the results are not influenced by variations in the initial fungal load. The choice of growth medium, such as RPMI 1640, is also standardized to support the growth of a wide range of fungi and to ensure consistency across different studies.[3]

Self-Validating System: The inclusion of a growth control (no antifungal agent) and a sterility control (no fungal inoculum) in each assay is essential for validating the experiment. The growth control ensures that the fungal isolate is viable and capable of growth under the assay conditions, while the sterility control confirms that the medium and reagents are not contaminated.

Experimental Protocol: CLSI M27 Broth Microdilution for Yeasts

This protocol is a condensed version of the CLSI M27 guidelines. For complete and detailed instructions, refer to the official CLSI documents.[5]

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6]

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Inoculation: Dilute the adjusted inoculum in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[1] For amphotericin B, the CLSI defines the endpoint as 100% growth inhibition.[1]

Diagram: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solution B Serial Dilutions in 96-well Plate A->B Dilute D Inoculate Plate B->D C Prepare Standardized Fungal Inoculum C->D Add Inoculum E Incubate at 35°C D->E 24-48h F Read MIC E->F Visual or Spectrophotometric

Caption: A simplified workflow of the broth microdilution assay.

Disk Diffusion Assay

The disk diffusion method is a simpler, agar-based technique. A standardized fungal inoculum is spread onto an agar plate, and paper disks impregnated with a specific concentration of the antifungal agent are placed on the surface. The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.[1]

Causality Behind Experimental Choices: The use of Mueller-Hinton agar supplemented with glucose and methylene blue is recommended by the CLSI for yeast disk diffusion testing.[6] Glucose supports robust fungal growth, while methylene blue enhances the definition of the zone edge, making the measurements more accurate and reproducible.[6]

Self-Validating System: The performance of the disk diffusion assay is validated by testing quality control strains with known zone diameter ranges. This ensures that the media, disks, and incubation conditions are appropriate.

Gradient Diffusion Method

The gradient diffusion method, commercially available as Etest®, utilizes a plastic strip with a predefined, continuous gradient of an antifungal agent. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the zone of inhibition intersects the MIC scale on the strip.[2]

Advantages and Limitations: This method is relatively easy to perform and provides a direct MIC value. However, the cost per test is higher than that of disk diffusion. Studies have shown good agreement between gradient diffusion and broth microdilution for many fungi, but discrepancies have been reported for some drug-organism combinations.[2][6]

Section 3: Understanding the Mechanisms of Action of Known Antifungal Agents

A comparative analysis is incomplete without understanding how the novel agent's mechanism of action relates to that of established drugs. The major classes of antifungal agents and their mechanisms are summarized below.

Antifungal ClassMechanism of ActionTarget
Polyenes (e.g., Amphotericin B)Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[7]Ergosterol
Azoles (e.g., Fluconazole, Voriconazole)Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[8][9] This disrupts membrane integrity and function.[7][9]Lanosterol 14-α-demethylase (CYP51)
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[7]β-(1,3)-glucan synthase
Flucytosine Converted intracellularly to 5-fluorouracil, which inhibits DNA and RNA synthesis.[8]DNA and RNA synthesis

Diagram: Major Antifungal Drug Targets

AntifungalTargets cluster_cell Fungal Cell Membrane Cell Membrane Wall Cell Wall Nucleus Nucleus Ergosterol GlucanSynthase DNA_RNA Polyenes Polyenes Polyenes->Ergosterol Azoles Azoles Azoles->Ergosterol Inhibit Synthesis Echinocandins Echinocandins Echinocandins->GlucanSynthase Inhibit Flucytosine Flucytosine Flucytosine->DNA_RNA Inhibit

Caption: Schematic of a fungal cell showing the targets of major antifungal drug classes.

Section 4: Interpreting Antifungal Susceptibility Test Results

The interpretation of MIC values relies on the establishment of clinical breakpoints (CBPs). A CBP is a specific MIC value that predicts the likelihood of a successful clinical outcome for a particular drug-organism combination.[2] Isolates with MICs at or below the susceptible CBP are likely to respond to standard therapy, while those with MICs above the resistant CBP are not.[1]

The CLSI and EUCAST have established CBPs for many common yeast and mold species against various antifungal agents.[2][10] However, for many fungal species, CBPs have not yet been defined.[2]

Data Presentation: Example MIC Comparison Table

Fungal SpeciesNovel Agent MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans ATCC 900280.50.250.50.03
Candida glabrata Clinical Isolate1160.50.06
Candida auris Clinical Isolate2>6410.125
Aspergillus fumigatus ATCC 2043050.25N/A10.015 (MEC)

Note: The values in this table are for illustrative purposes only.

Section 5: In Vivo Models for Antifungal Efficacy

While in vitro testing provides valuable preliminary data, in vivo models are essential for evaluating the efficacy of a novel antifungal agent in a whole-organism system.[11] These models can provide insights into the drug's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[11]

Commonly used in vivo models for antifungal testing include:

  • Murine models of disseminated candidiasis: Mice are infected intravenously with a lethal dose of Candida species, and the efficacy of the antifungal agent is assessed by monitoring survival rates and fungal burden in various organs.[12]

  • Murine models of invasive aspergillosis: Immunocompromised mice are infected intranasally with Aspergillus spores, and the treatment efficacy is evaluated based on survival and lung fungal burden.

  • Galleria mellonella (wax moth larvae) model: This invertebrate model is a cost-effective and ethically favorable alternative for preliminary in vivo screening of antifungal compounds.[13]

Experimental Considerations: The choice of animal model, the route of infection, the fungal inoculum size, and the dosing regimen of the antifungal agent are all critical parameters that must be carefully optimized and standardized to obtain meaningful and reproducible results.

Section 6: Conclusion

The comparative analysis of a novel antifungal agent against known drugs is a multifaceted process that requires a thorough understanding of standardized testing methodologies, the mechanisms of action of existing antifungals, and the principles of in vivo efficacy testing. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reliable data to support the advancement of new and effective antifungal therapies.

References

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • EUCAST breakpoints for antifungals. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. Mayo Clinic Laboratories. [Link]

  • Clinical breakpoint table for fungi. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. [Link]

  • Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris. Microbiology Spectrum. [Link]

  • Antifungal agents: mechanisms of action. Trends in Microbiology. [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Microbiology. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Antifungal Agents. StatPearls. [Link]

  • Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. [Link]

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A Senior Application Scientist's Guide to Benchmarking Antioxidant Potential Against Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant potential of novel compounds is a critical step in discovery and development. This guide provides an in-depth, technically-focused comparison of common antioxidant assays, using ascorbic acid as a gold standard for benchmarking. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Antioxidant Benchmarking

Antioxidants neutralize harmful reactive oxygen species (ROS) and free radicals, which are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and premature aging.[1] The ability to accurately measure and compare the antioxidant capacity of a test compound against a well-established standard is paramount. Ascorbic acid (Vitamin C) is an ideal benchmark due to its potent, water-soluble antioxidant properties and its well-understood mechanism of action, which involves donating a single reducing equivalent to form the relatively stable monodehydroascorbate radical.[2][3][4]

A multi-assay approach is often recommended for a comprehensive understanding of a compound's antioxidant profile, as different assays operate via distinct chemical mechanisms.[5][6] This guide will focus on three widely-used, spectrophotometry-based assays: DPPH, ABTS, and FRAP. These methods are categorized as either relying on hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[7]

Core Principles of Common Antioxidant Assays

A foundational understanding of the chemical principles underpinning each assay is crucial for experimental design and data interpretation.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay utilizes the stable free radical DPPH, which has a deep purple color and a maximum absorbance around 517 nm.[8] When an antioxidant donates an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[8] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This is another SET-based method. The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[10][11] The resulting blue/green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured.[12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay also operates on the SET principle. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH (typically 3.6).[5][13] This reduction results in the formation of a vibrant blue-colored complex with an absorbance maximum between 540-600 nm.[1] The intensity of the blue color is proportional to the reducing power of the sample.[13][14]

Experimental Protocols and Self-Validation

The following protocols are designed to be self-validating by including appropriate controls and standards. Meticulous execution is key to obtaining reproducible and trustworthy data.

General Preparations: The Ascorbic Acid Standard Curve

A critical component for all assays is the preparation of a standard curve using ascorbic acid. This allows for the quantification of the antioxidant capacity of the test compound in terms of Ascorbic Acid Equivalents (AAE).[15][16]

Step-by-Step Protocol for Ascorbic Acid Standard Curve:

  • Stock Solution Preparation: Accurately weigh 8.8 mg of ascorbic acid and dissolve it in 1 mL of distilled deionized water (DDW) to create a 50 mM stock solution.[17]

  • Working Stock Solution: Dilute 50 µL of the 50 mM stock solution with 950 µL of DDW to obtain a 2.5 mM working stock solution.[17]

  • Serial Dilutions: Perform serial dilutions of the 2.5 mM working stock to prepare a range of concentrations (e.g., 1.25, 0.625, 0.3125 mM, etc.).[17]

  • Plotting the Curve: The absorbance values obtained for each concentration in the respective assays will be plotted against the concentration to generate a standard curve.

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format for higher throughput.

Workflow Diagram: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_sample Prepare Sample and Ascorbic Acid Standards add_sample Add 20 µL of Sample/Standard to Wells prep_sample->add_sample prep_dpph Prepare DPPH Working Solution add_dpph Add 200 µL of DPPH Working Solution prep_dpph->add_dpph incubate Incubate in Dark (3-5 min) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • DPPH Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Pipette 20 µL of the sample or ascorbic acid standard into the wells of a 96-well plate.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 3 to 5 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.[9]

ABTS Radical Cation Decolorization Assay

This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.

Workflow Diagram: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_abts_stock Prepare ABTS Radical Stock Solution (incubate 12-16h in dark) prep_abts_working Dilute ABTS Stock to Absorbance ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_abts Add 3.995 mL of Diluted ABTS Solution prep_abts_working->add_abts add_sample Add 5 µL of Sample/Standard incubate Incubate for 30 min add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • ABTS Radical Cation (ABTS•+) Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[10][18] This allows for the complete generation of the radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10][18]

  • Assay Procedure:

    • Add 5 µL of the plant extract or standard to 3.995 mL of the diluted ABTS•+ solution.[10]

    • Mix thoroughly and measure the absorbance exactly 30 minutes after the initial mixing.[10]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the ABTS•+ solution with a solvent blank, and A_sample is the absorbance with the test sample.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is simple, rapid, and reproducible.[13]

Workflow Diagram: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_frap Add FRAP Reagent prep_frap_reagent->add_frap add_sample Add Sample/Standard to Wells incubate Incubate at 37°C add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • FRAP Reagent Preparation:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Assay Procedure:

    • Add an appropriate volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (typically up to 60 minutes).[1]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[5]

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the test sample to that of a ferrous sulfate (FeSO₄) standard curve. The results are expressed as Fe²⁺ equivalents.[1]

Data Presentation and Interpretation

For clear and objective comparison, quantitative data should be summarized in a structured table.

Table 1: Comparative Antioxidant Potential of a Test Compound vs. Ascorbic Acid

AssayParameterAscorbic AcidTest Compound
DPPH IC₅₀ (µg/mL) 8.5 ± 0.415.2 ± 0.9
ABTS TEAC (Trolox Equivalents) 1.0 (by definition)0.78 ± 0.05
FRAP FRAP Value (µM Fe(II)/g) 1250 ± 60980 ± 45

Note: The data presented are hypothetical and for illustrative purposes only.

The IC₅₀ value in the DPPH assay represents the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another common way to express results from the ABTS assay, where the activity is compared to Trolox, a water-soluble vitamin E analog.[11] The FRAP value quantifies the ferric reducing ability of the sample.

Causality and Considerations in Assay Selection

The choice of assay should be guided by the nature of the compound being tested and the research question.

  • The DPPH assay is simple and quick but may be affected by steric hindrance, where large antioxidant molecules may not be able to readily reach the radical site of the DPPH molecule.

  • The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds. However, the ABTS radical is not found in biological systems, which is a limitation.[19]

  • The FRAP assay directly measures the reducing capacity of a sample. A key limitation is that it does not measure the scavenging of biologically relevant radicals.[13]

It is crucial to recognize that no single in vitro assay can fully reflect the complex antioxidant activity within a biological system.[6] Therefore, employing a battery of tests is a more robust approach to characterizing the antioxidant potential of a compound.[5][20]

Conclusion

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). NIH. [Link]

  • New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. ACS Publications. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). Protocols.io. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023-02-06). Food Science and Technology. [Link]

  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]

  • FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit. Antikörper-Online. [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024-12-09). Ultimate Treat. [Link]

  • (PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024-06-22). ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Considerations of Choosing Antioxidant Assays: A Review. (2019-12-18). IOSR Journal. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. OUCI. [Link]

  • Standard graph of ascorbic acid for determination of antioxidant activity. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020-11-01). PubMed. [Link]

  • Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. (2024-01-08). NIH. [Link]

  • Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI. [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]

  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel. Semantic Scholar. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Ascorbic acid as antioxidant. PubMed. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matrisome Assay. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022-10-30). SciELO. [Link]

  • Vitamin C. Wikipedia. [Link]

  • Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]

  • Vitamin C as an Antioxidant. Karger Publishers. [Link]

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Definitive Structural Elucidation of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A Comparative Guide to Stereochemical Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a proline-based bicyclic diketopiperazine of significant interest. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide crucial connectivity data, single-crystal X-ray crystallography stands as the gold standard for the absolute and unequivocal determination of stereochemistry and solid-state conformation.

This compound, also known as cyclo(D-Pro-Gly), belongs to the diketopiperazine (DKP) class of compounds, which are frequently identified as secondary metabolites in various natural sources and often exhibit diverse biological activities.[1][2] The inherent rigidity of the bicyclic system and the presence of a chiral center necessitate a robust analytical approach for stereochemical assignment.

The Imperative of Absolute Configuration

The biological activity of chiral molecules is intrinsically linked to their absolute configuration. The "wrong" enantiomer can be inactive or, in some cases, elicit harmful off-target effects. Therefore, for regulatory approval and to ensure patient safety and drug efficacy, a definitive confirmation of the intended enantiomer is a critical step in the drug development pipeline. While techniques like chiral chromatography can separate enantiomers, they do not provide direct information about their absolute spatial arrangement. Spectroscopic methods like NMR can elucidate the connectivity and relative stereochemistry, but often struggle to unambiguously determine the absolute configuration without chiral derivatizing agents or complex computational analysis.

X-ray Crystallography: The Unambiguous Arbiter

Single-crystal X-ray crystallography provides a direct visualization of the molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, from which the precise positions of atoms can be determined. This allows for the unequivocal assignment of the absolute configuration, typically through the anomalous dispersion of X-rays by the atoms in the crystal.

A search of the crystallographic literature reveals a detailed structure for the enantiomer, (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (cyclo(L-Pro-Gly)).[3] The geometric parameters (bond lengths and angles) of the (R)-enantiomer are identical to its (S)-counterpart, with the spatial arrangement of the atoms being a mirror image.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a multi-step workflow that demands precision and expertise.

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Compound Synthesis and Purification: The initial step involves the synthesis of this compound, followed by rigorous purification to ensure high chemical purity, which is a prerequisite for successful crystallization.

  • Crystal Growth: This is often the most challenging and empirical step. The purified compound is dissolved in a suitable solvent or a mixture of solvents, and the solution is slowly brought to a state of supersaturation to induce crystallization. Common techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration until crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the compound's solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head for data collection.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Structural Analysis and Validation: The refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is validated using various crystallographic metrics.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

To appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other common analytical techniques used for structural elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, torsion angles, intermolecular interactions.Unambiguous determination of absolute configuration; provides precise geometric data.Requires a suitable single crystal; structure is in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, solution conformation.Provides information about the structure in solution; non-destructive.Ambiguous for determining absolute configuration without chiral auxiliaries; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides information on elemental composition.Does not provide information on stereochemistry or connectivity.
Computational Modeling Theoretical 3D structure, conformational analysis.Can predict structures and properties; useful for understanding molecular interactions.Theoretical predictions require experimental validation; accuracy depends on the level of theory and force field used.

The Definitive Structure of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

The crystal structure of the enantiomer, (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, reveals a puckered bicyclic ring system. The diketopiperazine ring adopts a boat-like conformation, which is a common feature for proline-containing cyclic dipeptides.[3] The absolute configuration at the chiral center is unequivocally established by the spatial arrangement of the substituents. For the (R)-enantiomer, this arrangement would be the mirror image.

G cluster_0 Structural Confirmation Pathway A Initial Hypothesis (Spectroscopic Data) B Single Crystal Growth A->B Requires pure compound C X-ray Diffraction Experiment B->C Yields suitable crystal D Structure Solution & Refinement C->D Provides diffraction data E Unambiguous 3D Structure (R-configuration confirmed) D->E Definitive proof

Figure 2: Logical flow for the definitive structural confirmation via X-ray crystallography.

Conclusion

For the absolute structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a level of detail and certainty that cannot be matched by spectroscopic or computational techniques alone. The workflow, while requiring specialized expertise and equipment, delivers a definitive answer to the critical question of absolute stereochemistry, a cornerstone of modern drug development and chemical research. The availability of the crystal structure for the (S)-enantiomer provides a solid foundation for understanding the three-dimensional architecture of this important class of molecules.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Ginz, M., & Engelhardt, U. H. (2000). Identification of proline-based diketopiperazines in roasted coffee. Journal of Agricultural and Food Chemistry, 48(8), 3528-3532. [Link]

  • Von Dreele, R. B. (1975). The crystal and molecular structure of cyclo(L-prolylglycyl). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(4), 966-970.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Wikipedia. (2023). Cyclic glycine-proline. [Link]

  • Antony, S., & Gopi, S. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Marine Drugs, 22(6), 268. [Link]

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(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.